![molecular formula C21H27N2O7P B1432267 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate CAS No. 1354823-36-1](/img/structure/B1432267.png)
2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-éthylbutyl ester de l'acide N-[(S)-(4-nitrophénoxy)phénoxyphosphinyl]-L-alanine est un composé intermédiaire synthétique de formule moléculaire C21H27N2O7P et d'une masse moléculaire de 450,43 g/mol . Ce composé est principalement utilisé dans la synthèse de médicaments antiviraux, tels que le remdesivir .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-éthylbutyl ester de l'acide N-[(S)-(4-nitrophénoxy)phénoxyphosphinyl]-L-alanine implique plusieurs étapes. Les étapes clés comprennent la réaction du 4-nitrophénol avec le dichlorure de phénylphosphonique pour former le dichlorure de 4-nitrophénoxyphénylphosphonique. Cet intermédiaire est ensuite mis à réagir avec la L-alanine et le 2-éthylbutanol dans des conditions contrôlées pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des réacteurs automatisés pour assurer un contrôle précis des conditions de réaction. Le procédé comprend des étapes de purification telles que la recristallisation et la chromatographie pour obtenir des niveaux de pureté élevés (≥98%) .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-éthylbutyl ester de l'acide N-[(S)-(4-nitrophénoxy)phénoxyphosphinyl]-L-alanine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Substitution : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent l'hydrogène gazeux et le palladium sur carbone (Pd/C) comme catalyseur.
Substitution : L'hydrolyse peut être effectuée en utilisant de l'hydroxyde de sodium aqueux (NaOH) ou de l'acide chlorhydrique (HCl).
Produits majeurs
Réduction : Le produit principal est le dérivé amino correspondant.
Hydrolyse : Le produit principal est le dérivé acide carboxylique.
Applications De Recherche Scientifique
Le 2-éthylbutyl ester de l'acide N-[(S)-(4-nitrophénoxy)phénoxyphosphinyl]-L-alanine est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : En tant qu'intermédiaire synthétique dans la préparation de molécules organiques complexes.
Biologie : Dans l'étude des interactions enzyme-substrat et de la liaison protéine-ligand.
Industrie : Dans la production de produits pharmaceutiques et de produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du 2-éthylbutyl ester de l'acide N-[(S)-(4-nitrophénoxy)phénoxyphosphinyl]-L-alanine implique son rôle d'intermédiaire synthétique. Il participe à diverses réactions chimiques pour former des ingrédients pharmaceutiques actifs. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et du produit final synthétisé .
Mécanisme D'action
The mechanism of action of N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 2-ethylbutyl ester involves its role as a synthetic intermediate. It participates in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparaison Avec Des Composés Similaires
Composés similaires
- Ester méthylique de l'acide N-[(S)-(4-nitrophénoxy)phénoxyphosphinyl]-L-alanine
- Ester éthylique de l'acide N-[(S)-(4-nitrophénoxy)phénoxyphosphinyl]-L-alanine
Unicité
Le 2-éthylbutyl ester de l'acide N-[(S)-(4-nitrophénoxy)phénoxyphosphinyl]-L-alanine est unique en raison de son groupe ester spécifique, qui lui confère des propriétés physicochimiques distinctes telles que la solubilité et la réactivité. Cela le rend particulièrement adapté à certaines applications synthétiques où d'autres composés similaires peuvent ne pas être aussi efficaces .
Propriétés
Numéro CAS |
1354823-36-1 |
|---|---|
Formule moléculaire |
C21H27N2O7P |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16?,31-/m0/s1 |
Clé InChI |
CSURKLFFMMBEFL-XEIJMDPGSA-N |
SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérique |
CCC(CC)COC(=O)C(C)N[P@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanamine;(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B1432184.png)
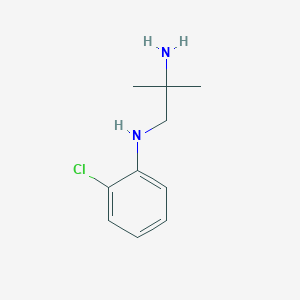
![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)
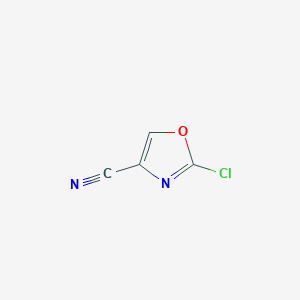
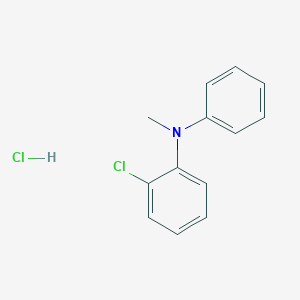

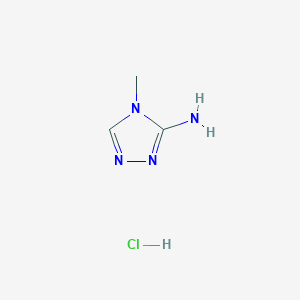
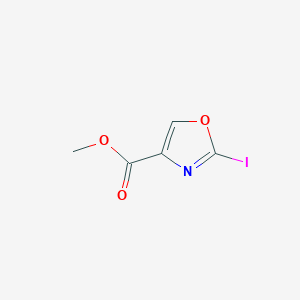
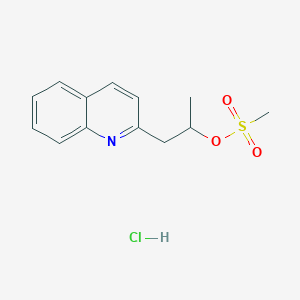
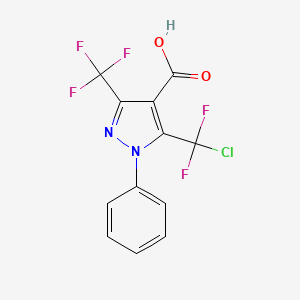
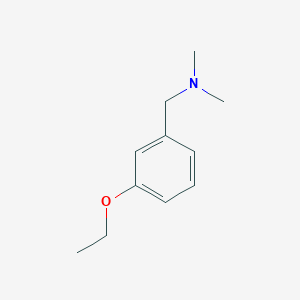
![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B1432205.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)
